Methyl 3-(benzyloxy)-5-hydroxybenzoate
Overview
Description
Methyl 3-(benzyloxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzyloxy group attached to the third position and a hydroxy group at the fifth position of the benzoate ring
Mechanism of Action
Target of Action
It is known that benzyloxy compounds can interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzyloxy compounds are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The benzyloxy group may also undergo oxidation and reduction reactions .
Biochemical Pathways
It is known that benzyloxy compounds can participate in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Pharmacokinetics
It is known that the stability of boronic esters, such as those found in methyl 3-(benzyloxy)-5-hydroxybenzoate, can present challenges in terms of their removal at the end of a sequence if required .
Result of Action
It is known that benzyloxy compounds can participate in various chemical transformations, which could potentially lead to various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the reaction conditions .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been shown to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate typically involves the esterification of 3-(benzyloxy)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoates.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Methyl 3-hydroxybenzoate: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
Methyl 3-(methoxy)-5-hydroxybenzoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in its biological activity and applications.
Uniqueness: Methyl 3-(benzyloxy)-5-hydroxybenzoate is unique due to the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-hydroxy-5-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPIXQLSJXBHGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428678 | |
Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54915-31-0 | |
Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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